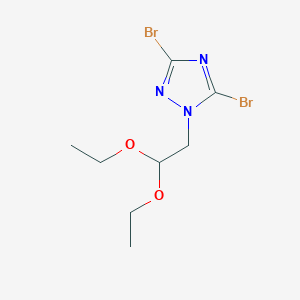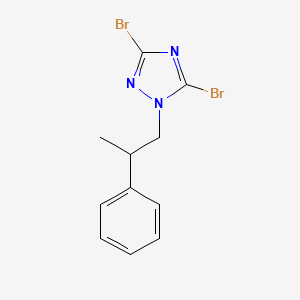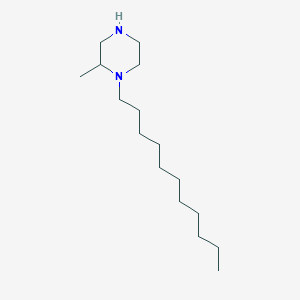![molecular formula C9H6Br2ClN3 B6344657 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-54-3](/img/structure/B6344657.png)
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H6Br2ClN3 . It is a heterocyclic compound, specifically a triazole, which is a class of five-membered ring compounds with three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions, and a (3-chlorophenyl)methyl group at the 1 position . The exact 3D structure would require further computational or experimental analysis to determine.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 351.42 . Other properties such as melting point, boiling point, and solubility would require further experimental determination .Aplicaciones Científicas De Investigación
Novel Derivatives and Biological Activities
Synthesis and Patent Overview : Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for over a century and continue to attract attention for their diverse biological activities. Recent patents have focused on the development of new triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the ongoing interest in these compounds for drug development (Ferreira et al., 2013).
Antimicrobial and Antifungal Properties : New 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activities. This includes the identification of compounds with antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, highlighting their potential in addressing antibiotic resistance and treating fungal infections (Ohloblina, 2022).
Material Science and Industrial Applications
Corrosion Inhibitors : 1,2,3-Triazole derivatives, including those with structural similarities to the specified compound, have been identified as effective corrosion inhibitors for metals and alloys. These compounds offer environmentally friendly and efficient solutions for protecting industrial materials against corrosion, with significant implications for material longevity and safety (Hrimla et al., 2021).
Advanced Synthesis Techniques
Eco-friendly Synthesis Methods : Recent advances in eco-friendly synthesis techniques for 1,2,3-triazoles highlight the importance of sustainable and efficient methods in creating these compounds. This includes microwave irradiation and the use of recoverable catalysts, emphasizing the role of green chemistry in the development of triazole-based drugs and materials (de Souza et al., 2019).
Direcciones Futuras
The future directions for research and application of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” could involve its use as an intermediate in the synthesis of more complex organic compounds, given the versatility of triazole compounds in organic synthesis . Further studies could also explore its potential biological activities.
Propiedades
IUPAC Name |
3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZJFTKYKIORIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)
![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)

![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
